molecular formula C16H9NO2 B1196665 3-Nitrofluoranthene CAS No. 892-21-7

3-Nitrofluoranthene

Cat. No. B1196665
CAS RN: 892-21-7
M. Wt: 247.25 g/mol
InChI Key: PIHGQKMEAMSUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Nitrofluoranthene and related compounds has been explored through various methods. Nitration of 3-methylfluoranthene yields different nitro-isomers including the 3-nitro derivative, indicating a method for synthesizing 3-Nitrofluoranthene through methylated precursors (Andrew, Campbell, & Wilson, 1972). Another study reports the synthesis of different mononitrofluoranthenes, providing a foundation for the synthesis of 3-Nitrofluoranthene (Haeringen, Aten, Cornelisse, & Lugtenbarg, 1992).

Molecular Structure Analysis

The molecular structure of 3-Nitrofluoranthene has been studied through spectroscopic methods. A comparative study of the infrared and Raman spectra of fluoranthene and 3-Nitrofluoranthene, alongside theoretical calculations, has provided insights into the vibrational assignments and the impact of nitro group substitution on the fluoranthene structure (Onchoke & Parks, 2011).

Chemical Reactions and Properties

3-Nitrofluoranthene undergoes various chemical reactions, producing a range of metabolites. Studies on its metabolism have identified several phenolic metabolites, indicating the compound's reactivity and potential pathways for its transformation in biological systems (Howard, Mateescu, & Consolo, 1988).

Physical Properties Analysis

The physical properties of 3-Nitrofluoranthene, such as its vibrational spectra, have been elucidated through experimental and theoretical studies, providing a detailed understanding of its molecular characteristics (Onchoke & Parks, 2011).

Chemical Properties Analysis

The chemical properties of 3-Nitrofluoranthene, including its reactivity and the formation of various metabolites, have been explored through studies on its metabolism and the identification of its phenolic metabolites. These studies provide insight into the compound's behavior in biological and environmental systems (Howard, Mateescu, & Consolo, 1988).

Scientific Research Applications

1. Spectroscopic Studies

  • Application Summary: 3-Nitrofluoranthene is used in spectroscopic studies to investigate its spectral properties. The acquisition of spectral data provides a means to identify these compounds in mixtures and can be used to develop model formulae for quantitation .
  • Methods of Application: The study investigated the spectral properties of 3-Nitrofluoranthene using NMR, UV-Vis, and infrared techniques . A 2-D NMR method (HMQC) was used for assigning 13C peaks .
  • Results: The infrared spectrum for 3-nitrofluoranthene showed characteristic strong absorption peaks at 1323 and 1516 cm-1 assigned to symmetric/asymmetric nitro stretches, respectively . UV–vis characterization showed a bathochromic shift . This finding supports a degree of nitro group planarity with the fluoranthene moiety .

2. Chemical Carcinogens Sensor

  • Application Summary: 3-Nitrofluoranthene is used in the development of sensors for chemical carcinogens .
  • Methods of Application: The applicability of differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV) at a non-toxic meniscus-modified silver solid amalgam electrode (m-AgSAE) for the determination of trace amounts of genotoxic substances was demonstrated on the determination of micromolar and submicromolar concentrations of 3-nitrofluoranthene .
  • Results: The study demonstrated the potential of using 3-Nitrofluoranthene in the development of sensors for chemical carcinogens .

3. Air Pollutant Detection

  • Application Summary: 3-Nitrofluoranthene is used in the detection of air pollutants. It is an air pollutant present in diesel exhaust and also in some xerographic toners and copies .
  • Methods of Application: The detection of 3-Nitrofluoranthene in suspended particulate matter has been reported by liquid chromatography with fluorescence detection .
  • Results: The presence of 3-Nitrofluoranthene in the environment indicates the presence of diesel exhaust and other pollutants .

4. Mutagenicity Studies

  • Application Summary: 3-Nitrofluoranthene is used in studies investigating the mutagenicity of nitro-aromatic compounds .
  • Methods of Application: The mutagenicity of 3-Nitrofluoranthene is investigated by comparing its half-wave reduction potentials with other nitro-aromatic compounds .
  • Results: The study found that the direct-acting mutagenicity of 3-Nitrofluoranthene is higher than that of 1-nitropyrene, 6-nitrochrysene, and 9-nitroanthracene .

5. Environmental Monitoring

  • Application Summary: 3-Nitrofluoranthene is used in environmental monitoring as it is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that is persistent in the environment . It is produced from direct sources such as diesel, gasoline exhaust and gas-phase reactions of polycyclic aromatic hydrocarbons (PAHs) with oxides of nitrogen .
  • Methods of Application: The presence of 3-Nitrofluoranthene in the environment can be detected using various analytical techniques such as liquid chromatography with fluorescence detection .
  • Results: The detection of 3-Nitrofluoranthene in the environment can indicate the presence of certain pollutants, providing valuable data for environmental monitoring .

6. Mutagenicity Comparison

  • Application Summary: 3-Nitrofluoranthene is used in studies investigating the mutagenicity of nitro-aromatic compounds .
  • Methods of Application: The mutagenicity of 3-Nitrofluoranthene is compared with other nitro-aromatic compounds by investigating their half-wave reduction potentials .
  • Results: The study found that the direct-acting mutagenicity of 3-Nitrofluoranthene is higher than that of 1-nitropyrene, 6-nitrochrysene, and 9-nitroanthracene .

properties

IUPAC Name

3-nitrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHGQKMEAMSUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074976
Record name 3-Nitrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gold solid; [Acros Organics MSDS]
Record name 3-Nitrofluoranthene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10807
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3-Nitrofluoranthene

CAS RN

892-21-7
Record name 3-Nitrofluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrofluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 892-21-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrofluoranthene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NITROFLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9796OQK2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrofluoranthene
Reactant of Route 2
Reactant of Route 2
3-Nitrofluoranthene
Reactant of Route 3
Reactant of Route 3
3-Nitrofluoranthene
Reactant of Route 4
3-Nitrofluoranthene
Reactant of Route 5
3-Nitrofluoranthene
Reactant of Route 6
3-Nitrofluoranthene

Citations

For This Compound
1,660
Citations
R Edenharder, X Tang - Food and Chemical Toxicology, 1997 - Elsevier
When 56 flavonoids, 32 coumarins, five naphthoquinones, 12 anthraquinones and five structurally-related compounds were tested for their antimutagenic potencies with respect to …
Number of citations: 169 www.sciencedirect.com
AM Dietrich, CR Guenat, KB Tomer, LM Ball - Carcinogenesis, 1988 - academic.oup.com
The genotoxic environmental pollutant 3-nitrofluoranthene (3-NFA) was reduced chemically and allowed to react with calf thymus DNA, yielding one major adduct which was …
Number of citations: 27 academic.oup.com
N Asare, M Låg, D Lagadic-Gossmann, M Rissel… - Toxicology, 2009 - Elsevier
… In this study, we show that the environmental pollutant, 3-nitrofluoranthene (3-NF) but not its amine form, 3-aminofluoranthene (3-AF), induces apoptosis as well as regulated necrosis …
Number of citations: 19 www.sciencedirect.com
DL Berry, GM Schoofs, WA Vance - Carcinogenesis, 1985 - academic.oup.com
Nitropyrene (1-NO 2 Py), 3-nitrofluoranthene (3-NO 2 Ft), 3-aminofluoranthene (3-NH 2 Ft) and 8-nitrofluoranthene (8-NO 2 Ft) were tested for mutagenicity in cultured Chinese hamster …
Number of citations: 14 academic.oup.com
KK Onchoke, M Parks - Journal of Molecular Structure, 2011 - Elsevier
The comparative studies of the infrared and Raman spectra of fluoranthene and 3-nitrofluoranthene (3-NF) were made via both FT-IR and density functional theory calculation with a …
Number of citations: 10 www.sciencedirect.com
SL Bauer, PC Howard - Cancer letters, 1990 - Elsevier
… of the nitroreduction of l-nitropyrene and 3-nitrofluoranthene … it is possible that neither lnitropyrene nor 3-nitrofluoranthene … for lnitropyrene (0.7 FM) and 3-nitrofluoranthene (8.6 PM) by …
Number of citations: 22 www.sciencedirect.com
MP Holloway, MC Biaglow, EC McCoy… - Mutation Research …, 1987 - Elsevier
… HPLC analysis of 3-nitrofluoranthene following exposure to light. (a) 3-Nitrofluoranthene coated onto silica and exposed for 13 days. (b) 3-Nitrofluoranthene coated onto silica and …
Number of citations: 60 www.sciencedirect.com
WA Lopes, PAP Pereira, H Viertler… - Journal of the Brazilian …, 2005 - SciELO Brasil
In this work, we report measured electrochemical half-wave reduction potentials of 3-nitrofluoranthene (3-NF), 1-nitropyrene (1-NP), 6-nitrochrysene (6-NC) and 9-nitroanthracene (9-NA…
Number of citations: 18 www.scielo.br
LM Ball, LM Stocking, MJ Kohan, SH Warren… - …, 1995 - academic.oup.com
The mutagenic environmental pollutants 2-nitrofluoran-thene (2-NFA) and 3-nitrofluoranthene (3-NFA), labelled with 3 H and 14 C respectively, were incubated with Salmonella …
Number of citations: 11 academic.oup.com
N Asare, X Tekpli, M Rissel, A Solhaug, N Landvik… - …, 2009 - academic.oup.com
We previously reported that 1-nitropyrene (1-NP) and 3-nitrofluoranthene (3-NF) elicited apoptotic cell death as well as non-apoptotic programmed cell deaths (PCDs) with paraptotic …
Number of citations: 20 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.